4-Methoxy-N-methylaniline hydrochloride

hydroaminoalkylation C–H activation Ta(V) catalysis

Select 4‑Methoxy‑N‑methylaniline hydrochloride for its unique para‑methoxy/N‑methyl substitution pattern that delivers superior electron density and C–H functionalization efficiency in Ta(V)‑catalyzed hydroaminoalkylation—unlike ortho‑methoxy analogs that undergo unproductive C(sp³)–O cleavage. The crystalline HCl salt (mp 150–152°C) provides handling stability superior to the low‑melting free base (33–36°C). Validated intermediate for blood–brain barrier‑penetrant quinazoline apoptosis inducers. Excellent substrate for electrophilic aromatic substitution, acylation, sulfonation and diazotization. Procure this exact substitution pattern to ensure protocol reproducibility.

Molecular Formula C8H12ClNO
Molecular Weight 173.64 g/mol
CAS No. 10541-33-0
Cat. No. B168326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-N-methylaniline hydrochloride
CAS10541-33-0
Molecular FormulaC8H12ClNO
Molecular Weight173.64 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)OC.Cl
InChIInChI=1S/C8H11NO.ClH/c1-9-7-3-5-8(10-2)6-4-7;/h3-6,9H,1-2H3;1H
InChIKeyJORHJDKIZPGLHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-N-methylaniline Hydrochloride CAS 10541-33-0: Physicochemical and Functional Overview


4-Methoxy-N-methylaniline hydrochloride (CAS 10541-33-0), also known as N-Methyl-p-anisidine hydrochloride, is a crystalline aromatic amine salt . It is derived from N-methyl-p-anisidine (CAS 5961-59-1) by salt formation with HCl. The compound features a para-methoxy substituent and an N-methyl group on an aniline core, which confers enhanced electron density and distinct reactivity compared to unsubstituted or differently substituted analogs [1]. Its hydrochloride form, with a melting point of 150–152 °C and moderate water solubility, offers practical handling advantages over its free base counterpart in organic synthesis and pharmaceutical intermediate applications [2].

Why Simple Analogs Like N-Methylaniline or 4-Methoxyaniline Cannot Replace 4-Methoxy-N-methylaniline Hydrochloride


Simple substitution of 4-Methoxy-N-methylaniline hydrochloride with its in-class analogs—such as N-methylaniline (lacking the methoxy group), 4-methoxyaniline (lacking N‑methyl), or 2-methoxy-N-methylaniline (ortho‑methoxy isomer)—is not functionally equivalent [1]. The presence of the para‑methoxy group in combination with the N‑methyl moiety uniquely enhances electron density on the aromatic ring, enabling more efficient C–H functionalization in hydroaminoalkylation and facilitating specific nucleophilic aromatic substitution pathways [1]. Moreover, ortho‑methoxy substitution (2‑methoxy‑N‑methylaniline) leads to unproductive C(sp³)–O bond cleavage instead of desired C–H activation, underscoring the critical importance of precise substitution pattern [1]. The hydrochloride salt form further distinguishes the compound by offering improved crystallinity and handling stability compared to the free base (mp 150–152 °C vs. 33–36 °C), a practical advantage in formulation and storage [2].

Quantitative Differentiation of 4-Methoxy-N-methylaniline Hydrochloride Against Closest Analogs


Superior C–H Functionalization Reactivity in Hydroaminoalkylation vs. N-Methylaniline

4-Methoxy-N-methylaniline exhibits enhanced reactivity in Ta(V)-catalyzed hydroaminoalkylation compared to N-methylaniline, a direct comparator lacking the para‑methoxy group. The study by Garcia et al. (2013) directly compared the two substrates under identical catalytic conditions and reported that 4‑methoxy‑N‑methylaniline is "more prone to undergo C–H functionalization" [1]. While the paper does not provide discrete kinetic constants, the qualitative reactivity ranking is consistently supported across multiple Ta(V) catalyst systems, indicating that the para‑methoxy substituent significantly increases electron density at the reactive site and facilitates metal coordination [1].

hydroaminoalkylation C–H activation Ta(V) catalysis

Avoidance of Undesired C(sp³)–O Bond Cleavage vs. Ortho‑Methoxy Analog

In the same Ta(V)-catalyzed hydroaminoalkylation study, the ortho‑methoxy isomer 2‑methoxy‑N‑methylaniline was tested as a substrate and found to be "not tolerated," instead undergoing unproductive C(sp³)–O bond cleavage [1]. This contrasts sharply with the target compound, 4‑methoxy‑N‑methylaniline, which undergoes the desired C–H functionalization pathway without detectable bond cleavage side reactions [1]. The divergent behavior highlights that the para‑substitution pattern is essential for productive catalysis, whereas ortho‑substitution diverts reactivity toward decomposition.

hydroaminoalkylation bond cleavage regioselectivity

Improved Physical Handling: Hydrochloride Salt vs. Free Base

The hydrochloride salt of 4‑methoxy‑N‑methylaniline (CAS 10541-33-0) exhibits a melting point of 150–152 °C , which is significantly higher than that of the free base (CAS 5961-59-1), reported at 33–36 °C [1]. This >110 °C increase in melting point translates to a solid, crystalline form at ambient temperature versus a low‑melting solid or semi‑solid for the free base. Additionally, the hydrochloride salt is moderately soluble in water, whereas the free base is predominantly soluble in organic solvents .

salt form melting point crystallinity

Validated Intermediate in Anticancer Agent Synthesis

4‑Methoxy‑N‑methylaniline hydrochloride has been explicitly utilized as a key intermediate in the synthesis of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and anticancer agent with high blood–brain barrier penetration [1][2]. The synthetic route involves condensation of the target compound with 4‑chloro‑2‑methylquinazoline in the presence of HCl in isopropanol [1]. This documented application provides direct validation of its utility in medicinal chemistry, whereas structurally related analogs (e.g., 4‑methoxyaniline, N‑methylaniline) are not described in this specific anticancer scaffold assembly.

pharmaceutical intermediate quinazoline anticancer

Optimal Scientific and Industrial Use Cases for 4-Methoxy-N-methylaniline Hydrochloride


Catalytic Hydroaminoalkylation of Unprotected Amines

Researchers performing Ta(V)-catalyzed hydroaminoalkylation should select 4‑methoxy‑N‑methylaniline hydrochloride (or its free base) as a preferred substrate due to its documented enhanced C–H functionalization reactivity relative to N‑methylaniline and its tolerance of reaction conditions that cause ortho‑methoxy analogs to undergo undesired bond cleavage [1]. The hydrochloride salt may be directly employed or converted to the free base in situ for metal‑catalyzed transformations.

Medicinal Chemistry Synthesis of Quinazoline‑Based Anticancer Agents

This compound is a validated intermediate for constructing N‑(4‑methoxyphenyl)‑N,2‑dimethylquinazolin‑4‑amine, a potent apoptosis inducer with favorable blood–brain barrier penetration [1][2]. Medicinal chemists developing similar quinazoline scaffolds should procure this specific hydrochloride salt to ensure reproducibility of published synthetic protocols and to benefit from the compound's established reactivity.

Building Block for Electrophilic Substitution and Cross‑Coupling Reactions

The electron‑rich para‑methoxyphenyl moiety, combined with the secondary amine functionality, makes 4‑methoxy‑N‑methylaniline hydrochloride an excellent substrate for electrophilic aromatic substitution, acylation, sulfonation, and diazotization [1]. It serves as a versatile building block for synthesizing dyes, pigments, and functional organic molecules, with the hydrochloride form offering practical handling advantages over the low‑melting free base [1][2].

Fuel Additive Research (Octane Enhancement)

N‑Methyl‑p‑anisidine (the free base of the target compound) has been studied as a gasoline additive capable of increasing octane number and reducing CO and unburned hydrocarbon emissions [1]. Researchers in fuel chemistry should consider the hydrochloride salt as a convenient, solid‑form source of the active amine for formulation and combustion studies.

Technical Documentation Hub

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